

Spectroscopic Data for 3-Bromo-2-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-chlorophenol**

Cat. No.: **B1276391**

[Get Quote](#)

This guide provides an in-depth analysis of the expected spectroscopic data for **3-Bromo-2-chlorophenol** (CAS No: 66024-94-0, 863870-87-5), a halogenated phenol of interest in synthetic chemistry and drug development.^{[1][2]} Given the limited availability of published experimental spectra for this specific isomer, this document focuses on the robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by data from analogous compounds, offering a reliable framework for the characterization of this molecule.

Structural and Spectroscopic Overview

3-Bromo-2-chlorophenol is an aromatic compound with a hydroxyl group, a chlorine atom, and a bromine atom substituted on the benzene ring. The relative positions of these substituents dictate a unique electronic environment for each proton and carbon atom, leading to a distinct spectroscopic fingerprint. The structural analysis and confirmation of such molecules are critically dependent on the synergistic use of NMR, IR, and MS techniques.

The following sections will detail the predicted spectroscopic features for **3-Bromo-2-chlorophenol**. This predictive approach is a cornerstone of modern chemical analysis, allowing researchers to anticipate spectral outcomes and to confidently interpret experimental data when it is acquired.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

For **3-Bromo-2-chlorophenol**, three distinct signals are expected in the aromatic region, corresponding to the three protons on the benzene ring, in addition to a signal for the phenolic proton. The predicted chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-4	~ 7.3 - 7.5	Doublet of doublets (dd)	$J(H4-H5) \approx 8.0$, $J(H4-H6) \approx 1.5$
H-5	~ 6.9 - 7.1	Triplet (t) or dd	$J(H5-H4) \approx 8.0$, $J(H5-H6) \approx 8.0$
H-6	~ 7.1 - 7.3	Doublet of doublets (dd)	$J(H6-H5) \approx 8.0$, $J(H6-H4) \approx 1.5$
OH	~ 5.0 - 6.0	Singlet (broad)	-

Interpretation of the Predicted ¹H NMR Spectrum

- Chemical Shifts: The aromatic protons are expected to be deshielded and appear in the typical aromatic region of the spectrum. The exact positions are influenced by the cumulative effects of the substituents. For comparison, the aromatic protons of 3-bromophenol appear between 6.7 and 7.1 ppm.^[3] The additional chlorine atom in **3-bromo-2-chlorophenol** is expected to further deshield the neighboring protons.
- Splitting Patterns: The coupling between adjacent protons gives rise to the predicted multiplicities. H-5 is expected to appear as a triplet (or a doublet of doublets with similar

coupling constants) due to its coupling with both H-4 and H-6. H-4 and H-6 will each appear as a doublet of doublets due to ortho and meta coupling, respectively.

- Phenolic Proton: The hydroxyl proton signal is typically broad due to hydrogen bonding and its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-2-chlorophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ^{13}C NMR Data

Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the electronegativity of the attached substituents.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	~ 150 - 155
C-2 (C-Cl)	~ 120 - 125
C-3 (C-Br)	~ 110 - 115
C-4	~ 130 - 135
C-5	~ 120 - 125
C-6	~ 125 - 130

Interpretation of the Predicted ^{13}C NMR Spectrum

- C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most deshielded and appear at the lowest field (highest ppm value).
- C-2 (C-Cl) and C-3 (C-Br): The carbons bonded to the halogens will also be significantly deshielded. The carbon attached to bromine (C-3) is expected to be at a slightly higher field (lower ppm) compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect". For comparison, in 3-chlorophenol, the carbon bearing the chlorine appears around 135 ppm, and in 3-bromophenol, the carbon with bromine is at approximately 123 ppm.
- C-4, C-5, C-6: These carbons will have chemical shifts in the typical aromatic region, with their exact values determined by their position relative to the three substituents.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
- Data Acquisition: Acquire the spectrum on a 100 MHz or higher ^{13}C frequency spectrometer. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

- Processing and Analysis: Process the data similarly to ^1H NMR to obtain the final spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Data

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (phenol)	3200 - 3600	Strong, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (phenol)	1200 - 1260	Strong
C-Cl Stretch	700 - 850	Strong
C-Br Stretch	500 - 650	Strong

Interpretation of the Predicted IR Spectrum

- O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the hydroxyl group in phenols, with the broadening due to hydrogen bonding.
- Aromatic C-H and C=C Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring. The absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
- C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching of the phenolic group.

- C-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 850 cm^{-1} .

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is an oil), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent.
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

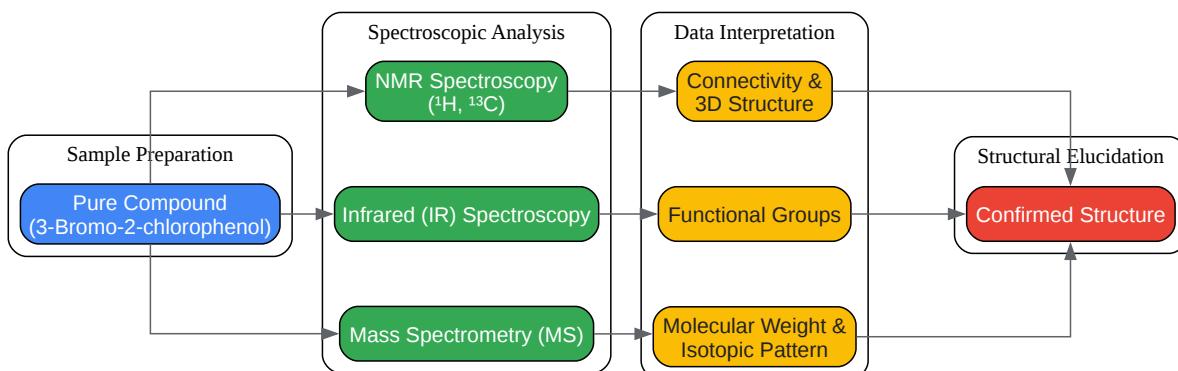
Predicted Mass Spectrum Data

The molecular formula of **3-Bromo-2-chlorophenol** is $\text{C}_6\text{H}_4\text{BrClO}$.^[1]

Ion	m/z (relative to most abundant isotope)	Comments
$[M]^+$	206, 208, 210	Molecular ion peak cluster. The characteristic isotopic pattern of Br ($^{79}\text{Br} : ^{81}\text{Br} \approx 1:1$) and Cl ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$) will result in a complex pattern.
$[M-\text{H}]^+$	205, 207, 209	Loss of a hydrogen radical.
$[M-\text{OH}]^+$	189, 191, 193	Loss of a hydroxyl radical.
$[M-\text{Cl}]^+$	171, 173	Loss of a chlorine radical.
$[M-\text{Br}]^+$	127, 129	Loss of a bromine radical.
$[M-\text{CO}]^+$	178, 180, 182	Loss of carbon monoxide.

Interpretation of the Predicted Mass Spectrum

- Molecular Ion Peak:** The most critical information is the molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic cluster of peaks will be observed. The most abundant peak in this cluster will likely be at m/z 208 (for $^{12}\text{C}_6\text{H}_4\text{Br}^{35}\text{Cl}^{16}\text{O}$). The relative intensities of the M, M+2, and M+4 peaks will be a definitive indicator of the presence of one bromine and one chlorine atom.
- Fragmentation Pattern:** The fragmentation of halogenated phenols is complex. Common fragmentation pathways include the loss of a halogen radical (Cl or Br), the loss of a hydroxyl radical, and the elimination of carbon monoxide (CO) from the phenol ring. The stability of the resulting fragments will determine the intensity of these peaks.


Experimental Protocol: Mass Spectrometry

- Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization:** Ionize the sample using a technique such as Electron Ionization (EI).

- Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **3-Bromo-2-chlorophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of **3-Bromo-2-chlorophenol**.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-Bromo-2-chlorophenol**. By applying fundamental principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with structurally similar molecules, we have established a detailed and reliable set of expected data. This guide serves as a valuable

resource for researchers in the synthesis, identification, and application of this compound, providing a solid foundation for the interpretation of future experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-Bromophenol(591-20-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data for 3-Bromo-2-chlorophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276391#spectroscopic-data-for-3-bromo-2-chlorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com